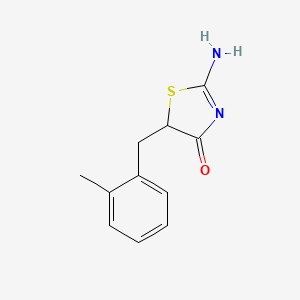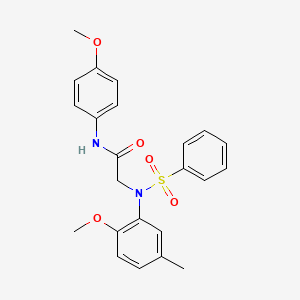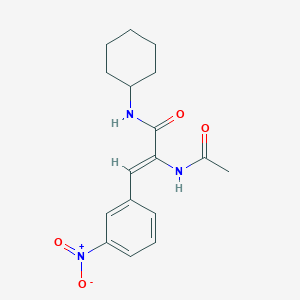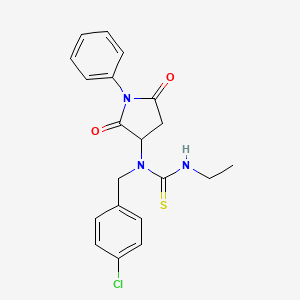
1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione, commonly known as Claisen-Schmidt condensation product, is a compound used in various scientific research applications. This compound is synthesized by the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 2-methyl-1,5-pentanedione. The resulting product has a yellow crystalline appearance and is insoluble in water but soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione is not well understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in various physiological processes such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione have been studied in various in vitro and in vivo models. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione in lab experiments is its ease of synthesis. The Claisen-Schmidt condensation reaction is a simple and efficient method to prepare this compound. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione. One of the major areas of research is the development of novel synthetic methods to prepare this compound and its derivatives. Another area of research is the study of the biological activities of this compound and its derivatives in various disease models. Furthermore, the use of this compound as a starting material for the synthesis of new drugs with improved efficacy and reduced toxicity is also an area of future research.
Synthesemethoden
The Claisen-Schmidt condensation reaction is a widely used synthetic method to prepare α,β-unsaturated carbonyl compounds. The reaction involves the condensation of an aldehyde or ketone with an enolate of another carbonyl compound. In the case of 1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione, the reaction is carried out between 4-chlorobenzaldehyde and 2-methyl-1,5-pentanedione in the presence of a base such as sodium hydroxide or potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione has been extensively used in scientific research for various purposes. One of the major applications of this compound is in the synthesis of chalcones, which are known for their biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used in the synthesis of α,β-unsaturated ketones, which have been studied for their antimicrobial and antitumor activities.
Eigenschaften
IUPAC Name |
1,5-bis(4-chlorophenyl)-2-(2-methylprop-1-enyl)-3-propan-2-ylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2O2/c1-15(2)13-22(24(28)18-7-11-20(26)12-8-18)21(16(3)4)14-23(27)17-5-9-19(25)10-6-17/h5-13,16,21-22H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHJIUCWJMYXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)C1=CC=C(C=C1)Cl)C(C=C(C)C)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5225553.png)
![N~2~-benzyl-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5225565.png)

![4-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5225577.png)

![ethyl 4-{[{[2-(1-cyclohexen-1-yl)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B5225591.png)
![1-(3-chloro-4-methylphenyl)-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225592.png)

![2-{[2-(4-chloro-3,5-dimethylphenoxy)ethyl]amino}ethanol](/img/structure/B5225623.png)

![3-[(4,7-dimethyl-2-quinazolinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5225647.png)


![N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5225670.png)